Regioisomeric Differentiation: Ortho/Meta/Para Substitution Pattern Comparison of Difluoromethoxy-Fluorobenzoates
Ethyl 4-(difluoromethoxy)-3-fluorobenzoate possesses a 1,2,4-trisubstituted benzene ring pattern wherein the difluoromethoxy group resides para to the ester and meta to the fluorine substituent. This contrasts with the methyl ester analog methyl 3-(difluoromethoxy)-4-fluorobenzoate (CAS 1261582-03-9), which has the difluoromethoxy and fluorine positions reversed . The different substitution pattern directly impacts the electronic distribution and steric environment of the aromatic ring. While direct comparative assay data for these two specific compounds in a single study are not publicly available, the structural difference is defined by the C10H9F3O3 molecular formula and 234.17 g/mol molecular weight for the target compound . The significance of such regioisomeric differences is well-documented in fluorinated benzoate medicinal chemistry, where the precise positioning of electron-withdrawing groups governs binding interactions with target proteins and influences downstream synthetic transformations [1].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Ethyl 4-(difluoromethoxy)-3-fluorobenzoate (4-OCF₂H, 3-F) |
| Comparator Or Baseline | Methyl 3-(difluoromethoxy)-4-fluorobenzoate (3-OCF₂H, 4-F) |
| Quantified Difference | Distinct substitution pattern (1,2,4-trisubstituted vs. 1,3,4-trisubstituted benzene arrangement); molecular weight differs due to ethyl vs. methyl ester (234.17 vs. 220.15 g/mol) |
| Conditions | Structural comparison of regioisomers |
Why This Matters
Procurement of the incorrect regioisomer will produce a structurally distinct intermediate, leading to a different final compound with potentially divergent biological activity or material properties.
- [1] NBinno. The Role of Fluorinated Benzoic Acids in Drug Discovery. 2025. View Source
